This compound falls under the category of azetidine derivatives, which are cyclic amines containing a four-membered ring with one nitrogen atom. The presence of an oxolane (tetrahydrofuran) moiety enhances its structural complexity and may influence its biological activity.
The synthesis of 2-(Oxolan-3-yl)azetidine hydrochloride typically involves the alkylation of primary amines with bis-triflates derived from 2-substituted-1,3-propanediols. This method allows for the formation of the azetidine ring through a nucleophilic substitution reaction. The process can be summarized as follows:
The molecular structure of 2-(Oxolan-3-yl)azetidine hydrochloride can be described using several key features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the functional groups present and their spatial arrangement .
2-(Oxolan-3-yl)azetidine hydrochloride is involved in various chemical reactions, including:
These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry.
The physical and chemical properties of 2-(Oxolan-3-yl)azetidine hydrochloride include:
These properties are essential for determining suitable conditions for storage, handling, and application in research settings .
The applications of 2-(Oxolan-3-yl)azetidine hydrochloride span several fields:
The ongoing research into this compound may lead to novel applications and insights into its biological significance .
The strategic disconnection of 2-(oxolan-3-yl)azetidine hydrochloride reveals two primary synthons: a functionalized azetidine precursor and an oxolane (tetrahydrofuran) moiety with a C3 electrophilic handle. As demonstrated in patent WO2012098033A1, the azetidine ring is typically introduced via intramolecular cyclization of halogenated amines, where ring-closure efficiency depends on base strength and steric factors [1]. The oxolane component commonly derives from 3-hydroxymethyltetrahydrofuran, whose secondary alcohol serves as a nucleophile for SN2 reactions with azetidine-containing electrophiles.
A validated retrosynthetic pathway employs N-Boc-azetidin-3-one as the key azetidine precursor. This ketone undergoes Horner-Wadsworth-Emmons (HWE) olefination with tetrahydrofuran-3-yl-phosphonates to install the oxolane linkage prior to azetidine functionalization [4]. Computational modeling indicates that the bicyclic scaffold’s conformational strain (approximately 26 kcal/mol in the azetidine ring) necessitates stereoelectronic control during bond formation to avoid undesired ring-opening byproducts [9].
Table 1: Retrosynthetic Pathways for Bicyclic Scaffold Assembly
Disconnection Strategy | Key Synthons | Complexity Factors |
---|---|---|
Azetidine C3-Oxolane bond | Azetidin-3-yl triflate; 3-Hydroxymethyloxolane | Stereoinversion risk at oxolane C3 |
Oxolane C3-Azetidine bond | N-Boc-azetidin-3-one; (Oxolan-3-yl)methylphosphonate | Phosphonate regioselectivity control |
Azetidine N-C2 bond | 1,3-Dihalopropane; 3-Aminooxolane | Competitive polymerization |
Copper(I)-catalyzed Kinugasa reactions enable enantioselective construction of azetidine stereocenters adjacent to the oxolane substituent. As reported in Angewandte Chemie (2022), copper complexes with chiral bisoxazoline ligands facilitate the cascade coupling between terminal alkynes and nitrones, forming spiro[azetidine-3,3'-indoline] frameworks with >90% ee . This methodology adapts to 2-(oxolan-3-yl)azetidines by employing oxolane-bearing nitrones, where the oxolane oxygen coordinates to copper, enhancing facial selectivity.
Organocatalytic approaches using L-proline-derived catalysts achieve asymmetric aza-Michael additions to α,β-unsaturated azetidine carboxylates. Patent US9540361B2 discloses that quinine-based thioureas catalyze the addition of oxolanyl nucleophiles to N-acylazetidinones, yielding 3-substituted azetidines with 88–95% ee [9]. The oxolane ring’s ether oxygen stabilizes the enolate intermediate via hydrogen bonding, as confirmed by NMR kinetics. Critical parameters include:
Conversion of the free base 2-(oxolan-3-yl)azetidine to its hydrochloride salt involves gas-solid reaction kinetics when using hydrogen chloride gas in nonpolar solvents. The process proceeds via:
Yield optimization requires strict control of:
Table 2: Hydrochloride Salt Crystallization Optimization
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
HCl Equivalents | 0.90 eq | 1.05 eq | Increases from 70% to 98% |
Solvent Polarity | Dichloromethane | Ethanol/Diethyl ether (4:1) | Reduces oiling-out by 90% |
Cooling Rate | Rapid (10°C/min) | Slow (1°C/min) | Improves crystal size by 3× |
The azetidine ring exhibits substantial angular strain (∼110° bond angles vs. ideal 109.5° for sp³ carbon), increasing its susceptibility to nucleophilic ring-opening. Strategic oxolane substitution at C3 reduces strain energy by 8–12 kcal/mol according to DFT calculations (B3LYP/6-31G*), as the electron-donating oxolanyl group redistributes strain via σ-bond hyperconjugation [9] [10]. This modulation enables otherwise prohibitive transformations:
Comparative reactivity studies show the oxolane moiety enhances azetidine stability while maintaining sufficient reactivity for downstream derivatization. For instance, Suzuki coupling at C4 of the azetidine ring succeeds only when oxolane is attached at C3, as it electronically stabilizes the putative Pd-π-allyl intermediate [10].
Horner-Wadsworth-Emmons (HWE) olefination provides superior stereocontrol for constructing the azetidine-oxolane linkage. Using N-Boc-azetidin-3-one and tetrahydropyran-3-yl-phosphonates, DBU-catalyzed HWE reactions yield (E)-configured enoates stereoselectively (d.r. >20:1), which undergo hydrogenation to saturate the linker [4] [7]. Key advantages include:
Conversely, aza-Michael additions offer atom economy for direct C-N bond formation. As detailed in Molecules (2023), methyl 2-(azetidin-3-ylidene)acetate reacts with 3-aminomethyloxolanes via DBU-catalyzed conjugate addition, yielding 3-substituted azetidines in one step [4]. However, competitive side reactions occur:
Table 3: Synthetic Strategy Comparison for Azetidine-Oxolane Bond Formation
Parameter | HWE Approach | Aza-Michael Approach | Recommendation Context |
---|---|---|---|
Step Count | 3 steps (olefination, reduction, deprotection) | 1 step (conjugate addition) | Aza-Michael preferred for rapid access |
Stereoselectivity | >95% (E)-isomer | ≤75% d.r. | HWE essential for stereosensitive applications |
Byproduct Formation | Phosphate salts (easily removed) | Bis-adducts (chromatography needed) | HWE advantageous for purification |
NH-Heterocycle Compatibility | Low (base-sensitive) | High (broad scope) | Aza-Michael superior for complex amines [4] [9] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8